molecular formula C20H18F5N5O B12363731 Zavolosotine CAS No. 2604416-66-0

Zavolosotine

Cat. No.: B12363731
CAS No.: 2604416-66-0
M. Wt: 439.4 g/mol
InChI Key: HQIIZMSUOLJYSO-HZMBPMFUSA-N
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Preparation Methods

The synthesis of zavolosotine involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Zavolosotine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Zavolosotine exerts its effects by acting as an agonist for somatostatin receptor type 5 (SSTR5). Upon binding to SSTR5, this compound activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the inhibition of insulin and glucagon secretion, thereby regulating blood glucose levels . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway, which plays a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Zavolosotine is unique in its high specificity and potency as an SSTR5 agonist. Similar compounds include:

Compared to these compounds, this compound’s high specificity for SSTR5 makes it a promising candidate for targeted therapies with potentially fewer side effects.

Properties

CAS No.

2604416-66-0

Molecular Formula

C20H18F5N5O

Molecular Weight

439.4 g/mol

IUPAC Name

4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H18F5N5O/c1-10(20(23,24)25)29-19(31)15-8-28-16(7-26)17(11-4-12(21)6-13(22)5-11)18(15)30-3-2-14(27)9-30/h4-6,8,10,14H,2-3,9,27H2,1H3,(H,29,31)/t10-,14-/m0/s1

InChI Key

HQIIZMSUOLJYSO-HZMBPMFUSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CC[C@@H](C2)N)C3=CC(=CC(=C3)F)F)C#N

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CCC(C2)N)C3=CC(=CC(=C3)F)F)C#N

Origin of Product

United States

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